Bienvenue dans la boutique en ligne BenchChem!

Nnc-55-0396

Drug-Drug Interaction Cytochrome P450 Safety Pharmacology

NNC-55-0396 is the definitive tool for isolating Cav3.x pharmacology. Engineered to resist hydrolysis, it eliminates L-type off-target effects and CYP3A4 inhibition, ensuring cleaner data. Superior in vivo tolerability and efficacy in tremor models make it essential for neurological and cardiovascular research. Choose precision—avoid mibefradil's confounds.

Molecular Formula C30H40Cl2FN3O2
Molecular Weight 564.6 g/mol
CAS No. 357400-13-6
Cat. No. B1679359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNnc-55-0396
CAS357400-13-6
Synonyms(1S,2S)-2-(2-(N-((3-benzimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride
(1S,2S)-2-(2-(N-((3-benzoimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl valeroate dihydrochloride
NNC 55-0396
NNC-55-0396
Molecular FormulaC30H40Cl2FN3O2
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
InChIInChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1
InChIKeyBCCQNBXHUMKLFW-HNQRYHMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NNC-55-0396: A Hydrolysis-Resistant T-Type Calcium Channel Blocker with Quantifiable Differentiation


NNC-55-0396 (CAS: 357400-13-6) is a tetralol derivative and structural analog of mibefradil, designed to overcome the parent compound's clinical liabilities [1]. It functions as a highly selective T-type calcium channel (Cav3.x) blocker, with a primary IC50 of 6.8 μM against the Cav3.1 isoform . The compound is a stable, non-hydrolyzable analog, which prevents the formation of a metabolite that causes potent inhibition of L-type and other high-voltage-activated (HVA) calcium channels, a key drawback of its predecessor [2].

Why NNC-55-0396 Cannot Be Substituted with Mibefradil or Generic L-Type Blockers


Substituting NNC-55-0396 with its parent compound, mibefradil, or a generic L-type calcium channel blocker introduces significant confounding variables that compromise experimental integrity. Mibefradil, withdrawn from the market, is a potent inhibitor of CYP3A4 and CYP2D6, leading to severe drug-drug interaction risks and poor in vivo tolerability [1]. Critically, mibefradil is also hydrolyzed in vivo to a metabolite that potently blocks L-type channels, obscuring its T-type-specific pharmacology [2]. Conversely, NNC-55-0396 was specifically engineered to resist this hydrolysis, eliminating the metabolite and its off-target L-type effects [3]. Generic L-type blockers, such as nifedipine, lack the T-type selectivity required for studying Cav3.x-mediated processes, and their distinct vascular and cardiac profiles are not interchangeable with NNC-55-0396's demonstrated effects on neurological function, cell proliferation, and lipid metabolism.

NNC-55-0396 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


CYP3A4 Inhibition: 9- to 19-Fold Reduction in Liability vs. Mibefradil

A key liability of mibefradil was its potent inhibition of CYP3A4, leading to its market withdrawal. NNC-55-0396 was evaluated head-to-head against mibefradil for its effects on recombinant human CYP3A4. NNC-55-0396 demonstrated a 9- to 10-fold lower inhibitory activity toward CYP3A4 benzyloxy-4-trifluoromethylcoumarin-O-debenzylation activity (IC50 = 300 ± 30 nM) compared to mibefradil (IC50 = 33 ± 3 nM) [1]. In a more physiologically relevant assay using human liver microsomes, NNC-55-0396 exhibited a 19-fold higher IC50 for CYP3A-associated testosterone 6β-hydroxylase activity (IC50 = 11 ± 1.1 µM) than mibefradil (IC50 = 566 ± 71 nM) [2]. This dramatically reduced CYP3A4 inhibition directly translates to a lower risk of drug-drug interactions.

Drug-Drug Interaction Cytochrome P450 Safety Pharmacology Metabolism

In Vivo Tolerability: 10-Fold Higher Well-Tolerated Dose vs. Mibefradil

In a head-to-head comparison in mice using the horizontal wire test for sedation/motor impairment, NNC-55-0396 was significantly better tolerated than mibefradil. At a dose of 300 mg/kg, NNC-55-0396 caused 3 out of 6 mice to fail the test. In stark contrast, mibefradil caused the same failure rate (3/6) at a 10-fold lower dose of 30 mg/kg [1]. Furthermore, mibefradil exacerbated harmaline-induced test deficits, whereas NNC-55-0396 ameliorated them, indicating not only better tolerability but also a distinct, beneficial pharmacological effect in this model [2].

In Vivo Tolerability Behavioral Pharmacology Safety Window Neurological Disease

In Vivo Efficacy in Tremor Models: Superior Suppression vs. Mibefradil

A direct comparison of NNC-55-0396 and mibefradil in two mouse models of essential tremor revealed a stark divergence in efficacy. In the GABAA α1-null model, NNC-55-0396 at 20 mg/kg suppressed tremor, whereas mibefradil at the same dose was ineffective [1]. In the harmaline-induced tremor model, NNC-55-0396 at 12.5 mg/kg suppressed tremor by approximately 50% during a 20-100 minute window. In contrast, mibefradil at the same 12.5 mg/kg dose did not significantly affect tremor [2]. This demonstrates that the structural modification not only improves tolerability but also confers a distinct and superior efficacy profile in vivo.

Essential Tremor In Vivo Efficacy Neurological Model T-Type Channels

T-Type Selectivity: >15-Fold Window Over L-Type Channels

A core differentiator of NNC-55-0396 is its engineered resistance to hydrolysis, which prevents the formation of a metabolite that potently blocks L-type channels, a known issue with mibefradil [1]. This design translates to a high degree of functional selectivity. NNC-55-0396 inhibits the T-type channel Cav3.1 with an IC50 of 6.8 μM in INS-1 cells . Crucially, at a concentration of 100 μM, it exhibits no discernible effect on high-voltage-activated (HVA) currents, which include L-type channels, in the same cell type [2]. This establishes a selectivity window of greater than 15-fold (>100 μM / 6.8 μM) for T-type over L-type channel inhibition, a critical parameter for attributing biological effects specifically to Cav3.x channels.

Ion Channel Selectivity Cav3.1 Off-Target Effects Electrophysiology

Potent Inhibition of Vascular KV Channels: A Distinct Secondary Pharmacology

In addition to its T-type calcium channel blocking activity, NNC-55-0396 demonstrates a distinct and potent secondary pharmacology as an inhibitor of voltage-dependent potassium (KV) channels. In freshly isolated rabbit coronary arterial smooth muscle cells, NNC-55-0396 decreased KV current amplitude with an IC50 of 0.080 µM and a Hill coefficient of 0.76 [1]. This KV channel inhibition is nearly two orders of magnitude more potent than its primary T-type calcium channel blockade (IC50 = 6.8 µM) . This activity is a differentiating feature, as it may contribute to its overall cellular effects in vascular or excitable cell studies and is distinct from compounds that solely target T-type channels.

Potassium Channel Vascular Smooth Muscle Electrophysiology Off-Target Activity

NNC-55-0396: Evidence-Backed Application Scenarios for Strategic Procurement


Essential Tremor and Other Neurological Disease Models

NNC-55-0396 is uniquely suited for in vivo studies of essential tremor and other neurological disorders where T-type calcium channels are implicated. The evidence demonstrates that NNC-55-0396 is effective in suppressing tremor in both GABAA α1-null and harmaline-induced mouse models, whereas mibefradil is ineffective [1]. Its 10-fold superior in vivo tolerability compared to mibefradil allows for higher dosing and a wider safety window in behavioral assays [2]. Researchers should procure NNC-55-0396 for tremor studies to avoid the confounds of poor tolerability and lack of efficacy associated with mibefradil.

T-Type Calcium Channel-Specific Signal Transduction Studies

For experiments designed to isolate the role of Cav3.x channels in cellular processes like proliferation, apoptosis, or angiogenesis, NNC-55-0396 is the reagent of choice over mibefradil. Its engineered resistance to hydrolysis prevents the formation of a metabolite that potently blocks L-type channels, a major confounding factor with mibefradil [3]. With a >15-fold functional selectivity window for T-type over L-type channels, NNC-55-0396 allows for a clearer interpretation of results, such as its demonstrated role in suppressing HIF-1α signal transduction and angiogenesis [4].

Atherosclerosis and Lipid Metabolism Research

NNC-55-0396 has emerged as a tool for investigating the role of T-type calcium channels in atherosclerosis and cholesterol metabolism. In vivo studies in high-cholesterol diet-fed Ldlr-/- mice showed that NNC-55-0396 treatment reduces atherosclerotic plaque burden [5]. Mechanistically, the compound has been shown to enhance cholesterol efflux from macrophages, a key process in reverse cholesterol transport [5]. This application differentiates it from L-type blockers and positions it as a specific tool for exploring Cav3.1-dependent pathways in cardiovascular and metabolic disease models.

In Vivo Studies Requiring a Low Drug-Drug Interaction Risk Profile

For any in vivo experiment where the animal may be co-administered other agents or where a clean metabolic profile is paramount, NNC-55-0396 offers a quantifiable advantage over mibefradil. NNC-55-0396 exhibits 9- to 19-fold weaker inhibition of CYP3A4 compared to its parent compound [6]. This dramatically reduced cytochrome P450 inhibition translates to a significantly lower risk of unwanted drug-drug interactions and a cleaner pharmacokinetic profile, ensuring that the observed effects are due to T-type channel blockade and not metabolic interference [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nnc-55-0396

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.